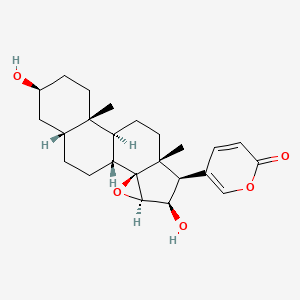

Desacetylcinobufagin

概要

説明

脱アセチルシノブファギンは、デスアセチルシノブファギンとしても知られており、ヒキガエル、特にブフォ属の皮膚分泌物から得られる天然化合物です。これはブファジエノライドであり、生物学的活性を示すステロイドの一種です。 脱アセチルシノブファギンは、特にがん研究の分野で、その潜在的な治療用途で知られています .

準備方法

合成経路および反応条件

脱アセチルシノブファギンは、微生物変換によって合成できます。 一方法は、フザリウム・アベナセウム AS 3.4594 などの菌類を使用し、特定の条件下でシノブファギンを脱アセチルシノブファギンに変換する方法です . 反応条件は、通常、最適な収率を得るために、培養物を特定の温度と pH で一定期間維持することを含みます。

工業的生産方法

脱アセチルシノブファギンの工業的生産は、主にヒキガエルの皮膚分泌物など、天然資源からの抽出に基づいています。 抽出プロセスには、溶媒抽出、精製、結晶化など、化合物を純粋な形で得るためのいくつかの手順が含まれます .

化学反応の分析

反応の種類

脱アセチルシノブファギンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 触媒の存在下でのハロゲン.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、脱アセチルシノブファギンの酸化は、さまざまな酸化された誘導体の形成につながる可能性がありますが、還元は化合物の還元された形態を生み出す可能性があります .

科学研究への応用

脱アセチルシノブファギンは、幅広い科学研究への応用を有しています。

科学的研究の応用

Desacetylcinobufagin, a compound derived from the skin of the cane toad (Rhinella marina), has garnered attention in various scientific fields due to its potential therapeutic applications. This article explores the applications of this compound, focusing on its pharmacological properties and implications for future research.

Anticancer Activity

This compound has shown promise in cancer research, particularly in studies involving various cancer cell lines. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells through several mechanisms:

- Cell Cycle Arrest : this compound has been observed to cause cell cycle arrest in the G2/M phase, leading to inhibited proliferation of cancer cells.

- Induction of Apoptosis : Studies have demonstrated that this compound activates caspases and upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins, contributing to its anticancer effects .

Cardiovascular Effects

While this compound's cardiotoxicity is a concern, it also exhibits potential as a cardioprotective agent in certain contexts:

- Positive Inotropic Effects : Similar to other bufadienolides, this compound can enhance cardiac contractility, making it a candidate for further investigation in heart failure therapies.

- Potential for Arrhythmia : Its effects on cardiac ion channels necessitate careful evaluation due to the risk of inducing arrhythmias .

Anti-inflammatory Properties

Recent studies have highlighted this compound's role in modulating inflammatory responses:

- Cytokine Modulation : It has been shown to suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various models, suggesting its potential utility in treating inflammatory diseases .

- Mechanisms Involved : The anti-inflammatory effects are thought to be mediated through inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in regulating inflammation .

Table 1: Summary of Key Studies on this compound

Notable Research Insights

- A pharmacokinetic study indicated that this compound is rapidly absorbed and reaches significant plasma concentrations, which may enhance its therapeutic efficacy against tumors .

- In vivo studies demonstrated that treatment with this compound led to reduced tumor growth in animal models, reinforcing its potential as an anticancer agent .

- The compound's ability to modulate inflammatory responses suggests a dual role in both cancer therapy and management of inflammatory diseases .

作用機序

脱アセチルシノブファギンは、主にナトリウム-カリウム ATPase 酵素の阻害を介してその効果を発揮します。この阻害は、細胞内カルシウム濃度の増加につながり、がん細胞のアポトーシスを誘発する可能性があります。 この化合物は、ミトコンドリア経路やデスレセプター経路など、さまざまな分子標的および経路とも相互作用します .

類似の化合物との比較

類似の化合物

シノブファギン: 脱アセチルシノブファギンの前駆体であり、ヒキガエルの皮膚分泌物からも得られます。

ブファリン: 類似の生物活性を示す別のブファジエノライドです。

レジブフォゲニン: 類似の治療の可能性を持つ関連化合物.

ユニークさ

脱アセチルシノブファギンは、その特定の構造的特徴と強力な生物活性のためにユニークです。 これは、そのアナログと比較して、がん細胞のアポトーシスを誘導する際に、より高い選択性と効力を示しています .

類似化合物との比較

Similar Compounds

Cinobufagin: A precursor to deacetylcinobufagin, also derived from toad skin secretion.

Bufalin: Another bufadienolide with similar biological activity.

Resibufogenin: A related compound with similar therapeutic potential.

Uniqueness

Deacetylcinobufagin is unique due to its specific structural features and its potent biological activity. It has shown higher selectivity and potency in inducing apoptosis in cancer cells compared to its analogs .

生物活性

Desacetylcinobufagin (DACB) is a naturally occurring bufadienolide derived from the skin of the cane toad (Bufo species), particularly noted for its potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with DACB, including its cytotoxic effects on various cancer cell lines, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHO and is characterized by a unique structure that contributes to its biological activity. The compound is noted for its structural similarities to other bufadienolides, which are known for their diverse pharmacological effects.

Cytotoxicity and Antitumor Activity

DACB has been shown to exhibit significant cytotoxicity against various cancer cell lines, including:

- HeLa Cells : DACB demonstrated potent inhibitory effects on HeLa cell viability, with IC values indicating strong antiproliferative properties.

- A375 Cells : Similar effects were observed in A375 melanoma cells, where DACB induced apoptosis and inhibited cell proliferation.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 2.5 | Induction of apoptosis via caspase activation |

| A375 | 1.8 | Inhibition of PI3K/Akt signaling pathway |

| HepG2 | 0.86 | Cell cycle arrest at G2/M phase |

| HCT-116 | 1.5 | Modulation of ROS-mediated pathways |

The biological activity of DACB can be attributed to several mechanisms:

- Apoptosis Induction : DACB activates caspase pathways leading to apoptosis in cancer cells. For instance, in HeLa cells, DACB treatment resulted in increased levels of cleaved caspases, indicating apoptotic cell death.

- Cell Cycle Arrest : In HepG2 liver cancer cells, DACB was found to induce G2/M phase arrest, disrupting normal cell division.

- Reactive Oxygen Species (ROS) Modulation : DACB influences ROS levels within cells, which can lead to increased oxidative stress and subsequent cell death in tumor cells.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of DACB in various experimental settings:

- In Vitro Studies : A study demonstrated that DACB significantly inhibited the growth of multiple cancer cell lines, including those resistant to conventional therapies. The compound's cytotoxicity was evaluated using MTT assays, revealing dose-dependent effects.

- In Vivo Research : Animal models treated with DACB showed reduced tumor growth compared to control groups. For example, a study involving xenograft models indicated that intratumoral injection of DACB led to significant tumor regression.

- Comparative Studies : Research comparing DACB with other bufadienolides revealed that DACB possesses superior cytotoxic properties against certain cancer types, suggesting its potential as a lead compound for drug development.

Safety and Toxicology

While DACB exhibits promising therapeutic potential, safety assessments are crucial. Preliminary studies indicate that at therapeutic doses, DACB does not exhibit significant toxicity towards normal cells. However, further toxicological evaluations are necessary to establish safety profiles for clinical applications.

特性

IUPAC Name |

5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZHDDUFQVXHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960660 | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-95-3 | |

| Record name | Deacetylcinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Desacetylcinobufagin?

A1: this compound is a naturally occurring bufadienolide, often found as a metabolite of cinobufagin, a major component of ChanSu, a traditional Chinese medicine derived from the skin of the toad Bufo bufo gargarizans Cantor. [, , , , ]

Q2: What is the primary metabolic pathway of cinobufagin involving this compound?

A2: this compound is a major metabolite of cinobufagin in rats, formed primarily through deacetylation at the C-16 position. [, ]

Q3: Besides deacetylation, what other metabolic transformations does cinobufagin undergo?

A3: Cinobufagin undergoes various metabolic transformations, with hydroxylation being the most common. Preferred hydroxylation sites are C-1β, C-5, and C-12β, leading to the formation of metabolites like 12β-hydroxyl cinobufagin and 5β-hydroxyl cinobufagin. [, , ]

Q4: Are there specific microorganisms capable of metabolizing cinobufagin to produce this compound?

A4: Yes, the fungus Fusarium avenaceum AS 3.4594 has been shown to transform this compound into various metabolites, including 3-keton-desacetylcinobufagin and 3-epi-desacetylcinobufagin. []

Q5: Is there evidence of this compound formation in other species besides rats?

A5: While this compound is found in rat serum after cinobufagin administration, only the unchanged parent compound has been detected in dog and cat plasma, suggesting species-specific metabolism. []

Q6: How does the bioactivity of this compound compare to that of cinobufagin?

A7: this compound generally exhibits weaker inhibitory activity on guinea pig heart Na+/K+-ATPase compared to its parent compound, cinobufagin. [] Similarly, some metabolites, including this compound, showed reduced cytotoxicity against human cancer cell lines compared to cinobufagin. []

Q7: Does this compound exhibit any cytotoxic activity?

A8: While generally less potent than cinobufagin, some studies suggest that this compound may retain some cytotoxic activity against specific cancer cell lines. []

Q8: Are there any known microbial transformations of this compound?

A9: Yes, the fungus Alternaria alternata can specifically hydroxylate this compound at the 12β-position, leading to the formation of 12β-hydroxyl this compound. [, ]

Q9: What is the significance of 12β-hydroxylation of bufadienolides?

A10: The 12β-hydroxylated bufadienolides are challenging to synthesize chemically but can be produced through microbial transformation, making this process valuable for obtaining these compounds. [, ]

Q10: Has this compound been found in other toad species?

A11: Yes, this compound has been identified in the skin extracts of the Korean toad (Bufo bufo gargarizans CANTOR), along with other bufogenin conjugates. []

Q11: What analytical techniques are commonly used to identify and quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying this compound and other bufadienolides in various matrices. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。